Product packaging for Hexyl stearate(Cat. No.:CAS No. 3460-37-5)

Hexyl stearate

Cat. No.: B1618661
CAS No.: 3460-37-5
M. Wt: 368.6 g/mol
InChI Key: SMWDEDPRQFUXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl stearate (CAS 3460-37-5), also known as hexyl octadecanoate, is a long-chain fatty acid ester with the molecular formula C 24 H 48 O 2 and an average mass of 368.64 g/mol . It is characterized by its high hydrophobicity, with an estimated logP of 10.98 and minimal aqueous solubility (3.571e-006 mg/L at 25 °C) . This ester is synthetically produced and is not known to occur naturally . In research, this compound is primarily valued as a hydrophobic moiety in the development of advanced drug delivery systems. It has been effectively incorporated as a core-forming block in amphiphilic copolymers like poly(ethylene oxide)- block -poly(N-hexyl stearate L-aspartamide) (PEO- b -PHSA) . These copolymers self-assemble into stable polymeric micelles with low critical micelle concentrations (CMC), demonstrating enhanced thermodynamic stability and reduced drug leakage in the presence of serum proteins compared to phospholipid-based micelles . A key application of these PEO- b -PHSA micelles is the solubilization and delivery of highly hydrophobic and toxic drugs, such as the antifungal agent Amphotericin B (AmB) . Research shows that encapsulating AmB within these micelles significantly increases its water concentration to therapeutically relevant levels while simultaneously reducing its haemolytic activity, thereby improving the drug's therapeutic index . The mechanism of action is based on the physical encapsulation of poorly water-soluble compounds within the aliphatic, rigid core of the micelle, which is composed of multiple stearic acid side chains, facilitating sustained drug release . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O2 B1618661 Hexyl stearate CAS No. 3460-37-5

Properties

CAS No.

3460-37-5

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

hexyl octadecanoate

InChI

InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h3-23H2,1-2H3

InChI Key

SMWDEDPRQFUXNH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCC

Other CAS No.

3460-37-5

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for Stearate Esters

Traditional Esterification Pathways

The conventional synthesis of hexyl stearate (B1226849) relies on well-established esterification reactions, typically catalyzed by strong acids. This approach is widely used in industrial settings due to its robustness and high conversion rates.

Acid-Catalyzed Reaction Mechanisms

The synthesis of hexyl stearate via traditional methods involves the acid-catalyzed esterification of stearic acid with hexanol. vulcanchem.com The reaction mechanism is a classic example of nucleophilic acyl substitution. It commences with the protonation of the carbonyl oxygen of the stearic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. europa.euatamanchemicals.com This initial step increases the electrophilicity of the carbonyl carbon.

Subsequently, the alcohol (hexanol) acts as a nucleophile, attacking the protonated carbonyl carbon. europa.eu This leads to the formation of a tetrahedral intermediate, specifically an alkyloxonium ion. europa.eu The reaction proceeds through the elimination of a water molecule and the deprotonation of the intermediate, yielding the final ester product, this compound, and regenerating the acid catalyst. europa.eu To drive the reaction equilibrium towards the product side, excess hexanol is often used, and the water formed during the reaction is typically removed, for instance, through azeotropic distillation. vulcanchem.com

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound in acid-catalyzed synthesis. Key variables include temperature, catalyst concentration, and the molar ratio of reactants. Typically, the reaction is conducted at temperatures ranging from 120°C to 150°C, which balances a favorable reaction rate with the prevention of side-product formation. vulcanchem.com

High yields, often between 85% and 95%, are achievable under optimized conditions. vulcanchem.comatamanchemicals.com The use of an excess of one reactant, usually the alcohol, helps to shift the chemical equilibrium toward ester formation. For instance, a molar ratio of 1:2 (stearic acid to alcohol) is often employed to enhance conversion. Recent advancements focus on methods like solvent-free, ultrasound-assisted synthesis to accelerate reaction rates and decrease energy consumption. vulcanchem.com

Table 1: Optimized Conditions for Acid-Catalyzed Stearate Ester Synthesis

ParameterValueTypical YieldReference
ReactantsStearic Acid, Hexanol85-95% vulcanchem.com, , atamanchemicals.com
CatalystSulfuric Acid or p-Toluenesulfonic Acid
Temperature120-160°C
Molar Ratio (Acid:Alcohol)1:1.5 to 1:2

Biocatalytic Synthesis Approaches

Biocatalytic methods, primarily using lipases, present a green alternative to traditional chemical synthesis. vito.be These enzymatic processes operate under milder conditions, offer high specificity, reduce energy consumption, and minimize the generation of hazardous byproducts. vito.bedss.go.th

Lipase-Catalyzed Esterification of Fatty Acids and Alcohols

The enzymatic synthesis of this compound is achieved through the direct esterification of stearic acid and hexanol catalyzed by lipases. scielo.brresearchgate.net Lipases (EC 3.1.1.3) are hydrolases that can efficiently catalyze ester synthesis in environments with low water activity. scielo.brresearchgate.net The reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (stearic acid) to form an acyl-enzyme intermediate, releasing water. scielo.br This intermediate then reacts with the alcohol (hexanol) to produce the ester and regenerate the free enzyme. scielo.br

This biocatalytic route is advantageous due to its high selectivity and operation under mild conditions (e.g., temperatures around 40-70°C), which preserves the quality of the product. nih.govresearchgate.net Various lipases, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus, have been successfully employed for synthesizing fatty acid esters. dss.go.thmdpi.comresearchgate.net Yields can be very high, with studies reporting conversions of up to 98% by effectively removing the water byproduct, for example, by conducting the reaction under reduced pressure or using molecular sieves. google.commdpi.com

Table 2: Research Findings on Lipase-Catalyzed Ester Synthesis

Ester SynthesizedLipase (B570770) SourceKey Reaction ConditionsConversion/YieldReference
2-Ethylthis compoundFermase CALB 1000050°C, 2:1 alcohol:acid ratio, 2% enzyme, 3h (ultrasound)95.87% researchgate.net
Glucose StearateLipase-Fe3O4 Nanoparticles40°C, 2:1 acid:sugar ratio, 2% silica (B1680970) gel, 48h87.2% nih.gov, nih.gov
Hexyl LaurateCandida antartica (immobilized)<80°C, Reduced pressure, Azeotropic distillation98% google.com
Hydroxy StearatesRhizomucor miehei (immobilized)65°C, 10% lipase, Reduced pressure82-90% dss.go.th

Enzyme Immobilization Techniques for Enhanced Catalytic Efficiency

To improve the economic viability and operational stability of enzymatic processes, lipases are often immobilized on solid supports. mdpi.com Immobilization confines the enzyme, allowing for easy separation from the reaction mixture, continuous operation, and repeated use over multiple cycles. mdpi.comslideshare.net This significantly reduces production costs. mdpi.com

Common immobilization techniques include:

Adsorption: This method involves the physical binding of enzymes to the surface of a carrier through weak interactions like van der Waals forces or hydrogen bonds. mdpi.com Supports such as activated carbon or functionalized silica are often used. researchgate.netnih.gov

Covalent Bonding: This technique forms strong, stable chemical bonds between the enzyme and the support material. mdpi.comgouni.edu.ng This method provides robust attachment, minimizing enzyme leaching.

Entrapment: The enzyme is physically confined within the porous matrix of a polymer or gel, such as polyacrylamide or alginate. gouni.edu.ng The matrix pores are large enough to allow substrate and product diffusion but small enough to retain the enzyme. gouni.edu.ng

Cross-linking: Enzymes are chemically bonded to each other, forming larger aggregates that are insoluble in the reaction medium. mdpi.com

Immobilized enzymes generally exhibit enhanced stability against changes in temperature and pH and are more robust for industrial applications. researchgate.netmdpi.com For example, a lipase from Thermomyces lanuginosus immobilized on functionalized silica retained 85-90% of its activity after nine successive esterification batches. researchgate.net

Process Intensification through Novel Bioreactor Designs

Process intensification aims to improve the efficiency and productivity of biocatalytic synthesis through advanced reactor engineering. uni-lj.si For lipase-catalyzed esterification, moving from simple batch reactors to more sophisticated designs is crucial for industrial-scale production. teknoscienze.commdpi.com

Novel bioreactor designs that enhance catalytic efficiency include:

Packed Bed Reactors (PBRs): In this design, the immobilized enzyme particles are packed into a column, and the substrate solution flows through it. teknoscienze.commepi.fr PBRs are highly efficient for continuous processes, offering high conversion rates and simplified product separation. mdpi.com

Fluidized Bed Reactors (FBRs): These reactors maintain the immobilized enzyme particles in suspension by an upward flow of the reaction medium. mdpi.com This configuration provides excellent mass transfer and reduces the mechanical stress on the biocatalyst compared to stirred-tank reactors. mdpi.compreprints.org

Continuous Flow Reactors: These systems, including microreactors, offer superior heat and mass transfer due to high surface-to-volume ratios. uni-hannover.de They enable precise control over reaction conditions, reduce reaction times significantly, and facilitate process integration and automation. uni-lj.siuni-hannover.de Studies have shown that continuous flow systems can reduce reaction times from hours to minutes while maintaining high yields.

These advanced reactor designs are key to overcoming the limitations of traditional batch processing and making the biocatalytic synthesis of this compound a more competitive and sustainable industrial process. teknoscienze.com

Green Chemistry Principles in Stearate Ester Synthesis

The synthesis of stearate esters, including this compound, is increasingly guided by the principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include improving energy efficiency, using renewable feedstocks, and avoiding the use of volatile organic solvents.

Ultrasound-Assisted Esterification for Reduced Reaction Times

Ultrasound-assisted synthesis has emerged as a significant process intensification tool in the production of esters. The application of ultrasonic irradiation enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to enhanced micro-mixing and significantly increased reaction rates. vulcanchem.comnih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of this compound

Parameter Conventional Method Ultrasound-Assisted Method
Reaction Time 4–6 hours vulcanchem.com 45 minutes vulcanchem.com
Temperature 120–150°C vulcanchem.com 70°C vulcanchem.com
Yield 85–90% vulcanchem.com 95% vulcanchem.com
Energy Input High Low vulcanchem.com

Solvent-Free Reaction Systems

The elimination of organic solvents is a primary goal in green synthesis, as they often contribute to environmental pollution and pose safety risks. Solvent-free reaction systems simplify product separation and purification, reduce chemical waste, and lower operational costs. researchgate.netmdpi.com

The synthesis of this compound and other fatty acid esters can be effectively performed under solvent-free conditions. vulcanchem.comacs.org Research has demonstrated high-yielding, solvent-free synthesis of alkyl stearates using reusable solid acid catalysts. aip.org For example, the reaction of stearic acid with various alcohols in the absence of a solvent, catalyzed by phosphotungstic acid, can produce the corresponding esters in over 95% yield. aip.org Similarly, simple zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. acs.org

Combining solvent-free conditions with other green techniques, such as ultrasound irradiation, further enhances the environmental credentials of the synthesis. vulcanchem.com The biocatalytic synthesis of a related compound, ethylthis compound, has also been successfully optimized in a "solvent-free" system, achieving conversion rates higher than 85% in one hour. researchgate.net These approaches align with the principles of Green Chemistry by designing more environmentally benign processes. mdpi.com

Table 2: Examples of Solvent-Free Stearate Ester Synthesis

Ester Product Catalyst Temperature Time Yield Reference
This compound (Ultrasound) 70°C 45 min 95% vulcanchem.com
Propyl Stearate Phosphotungstic Acid 110°C 4 h 98% aip.org
Ethylthis compound Novozym® 435 ~60-70°C (Optimized) 45 min 98% researchgate.net
Various Fatty Acid Esters Nano sulfated-TiO2 80°C 1.2-10 h 98% (for FAME/FAEE) academie-sciences.fr

Utilization of Bio-Renewable Feedstocks (e.g., plant oils, fatty acids)

The shift from petrochemical-based starting materials to bio-renewable feedstocks is fundamental to sustainable chemistry. This compound is well-suited to this approach as its precursors, stearic acid and hexanol, can be derived from natural, renewable sources. rsc.org

Stearic acid is a common saturated fatty acid found abundantly in animal and vegetable fats and oils. atamankimya.comatamanchemicals.comatamankimya.com Sources such as palm oil, tallow, and cocoa butter are rich in stearic acid. atamanchemicals.comatamankimya.comatamanchemicals.com These natural oils and fats can be hydrolyzed to yield free fatty acids, including stearic acid, which can then be used in esterification. rsc.org The use of such feedstocks, particularly from non-edible or waste oils, is crucial for producing oleochemicals without competing with food sources. acs.orgresearchgate.net

Fatty alcohols, the other key component, can also be produced from renewable plant sources. rsc.orgarabjchem.org They can be derived from the hydrogenation of fatty acids or fatty acid methyl esters obtained from plant oils. rsc.org By utilizing stearic acid and hexanol sourced from biomass, the resulting this compound becomes a bio-based product, contributing to a circular economy and reducing reliance on finite fossil fuels. rsc.orgrsc.org

Advanced Characterization and Spectroscopic Investigations of Stearate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Substitution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural elucidation of esters like hexyl stearate (B1226849). Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous confirmation of its identity and the analysis of isomeric substitution.

In the ¹H-NMR spectrum of n-hexyl stearate, distinct signals correspond to the protons in different chemical environments. The spectrum is characterized by a triplet signal for the terminal methyl protons of the stearate chain at approximately 0.88 ppm and a similar triplet for the terminal methyl protons of the hexyl group. aocs.org The methylene (B1212753) group protons adjacent to the ester oxygen (O-CH₂-) of the hexyl group typically appear as a triplet around 4.05 ppm, while the methylene protons alpha to the carbonyl group (α-CH₂) of the stearate chain resonate at about 2.2-2.3 ppm. aocs.org The numerous other methylene groups in the long aliphatic chains overlap to form a large multiplet between 1.2 and 1.6 ppm. aocs.org

¹³C-NMR spectroscopy provides complementary information, with each unique carbon atom appearing as a distinct peak. The carbonyl carbon of the ester group is highly deshielded, appearing around 174 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is found at approximately 64-65 ppm. The terminal methyl carbons of the hexyl and stearate chains have characteristic signals at the upfield end of the spectrum.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in assigning the crowded signals from the aliphatic chains. researchgate.net Furthermore, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for substitution analysis. A COSY spectrum reveals proton-proton couplings within the hexyl and stearate fragments, while an HMBC spectrum shows correlations between protons and carbons over two to three bonds. This would definitively confirm the connectivity between the hexyl alcohol moiety and the stearic acid moiety through the ester linkage. researchgate.net

Table 1: Representative ¹³C-NMR Chemical Shift Data for n-Hexyl Stearate

Carbon Atom AssignmentChemical Shift (ppm)
Carbonyl (C=O)~174.0
Methylene (O-C H₂-R)~64.5
Methylene (α to C=O)~34.4
Methylene (β to C=O)~25.0
Methylene (Chain)~22.7 - 31.9
Terminal Methyl (Stearate)~14.1
Terminal Methyl (Hexyl)~14.0
Data is representative and sourced from spectral databases and literature on long-chain esters. aocs.orgnih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Molecular Packing Analysis

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state properties of hexyl stearate, providing critical insights into its crystalline structure, polymorphism, and molecular packing. mdpi.com When long-chain esters like this compound are in their solid form, their molecules arrange into ordered, repeating lattices that diffract X-rays at specific angles, producing a characteristic diffraction pattern.

The physical properties of fatty acid esters are significantly influenced by the length of the hydrocarbon chain and the degree of unsaturation, which dictate the efficiency of molecular packing. nih.gov In saturated, flexible chains like those in this compound, the molecules tend to pack together tightly in nearly crystalline arrays. nih.gov Analysis of the XRD powder pattern can identify the specific polymorphic form of the material. Long-chain lipids are known to exhibit polymorphism, with common forms being α, β', and β, each having distinct molecular packing and thermal properties.

Table 2: Representative XRD d-Spacing Data for a Long-Chain Stearate Ester

Diffraction Peak Typed-Spacing (Å)Structural Interpretation
Long Spacing (001)~35-45Corresponds to the bilayer or unit cell length.
Short Spacing~4.6Indicates distance between chains in one direction.
Short Spacing~3.8Indicates distance between chains in a second direction.
Short Spacing~4.2Often associated with a different polymorphic form.
Values are representative for long-chain esters and indicate the type of data obtained from XRD analysis. nih.govias.ac.in

Thermal Analysis Techniques (DSC, TGA, DTG) for Phase Behavior and Stability Profiling

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of this compound. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and its derivative (DTG) provide a comprehensive profile of how the material behaves with changes in temperature. mt.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. innovatechlabs.com For this compound, a DSC thermogram shows a distinct endothermic peak corresponding to its melting transition. Key parameters obtained from this peak include the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). The enthalpy provides a measure of the energy required to melt the crystalline structure and is related to the degree of crystallinity. perkinelmer.com.ar DSC is also used to study crystallization behavior upon cooling and can detect more subtle solid-solid phase transitions that may occur before melting. innovatechlabs.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com TGA is used to determine the thermal stability of this compound. The analysis identifies the temperature at which the ester begins to decompose or evaporate. tainstruments.com A TGA curve plots mass percentage versus temperature. For a relatively stable compound like this compound, the curve will remain flat until the onset of decomposition or boiling, at which point a sharp decrease in mass is observed. mdpi.com

The Derivative Thermogravimetric (DTG) curve is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. The peak of the DTG curve indicates the temperature at which the maximum rate of mass loss occurs, providing a more precise point for characterizing thermal stability. researchgate.net

Table 3: Typical Thermal Properties of a Long-Chain Stearate Ester by DSC and TGA

Analysis TechniqueParameterTypical Value Range
DSCMelting Onset Temperature25 - 35 °C
DSCMelting Peak Temperature30 - 40 °C
DSCEnthalpy of Fusion (ΔHfus)150 - 200 J/g
TGAOnset of Decomposition (N₂)> 200 °C
DTGPeak Decomposition Temp (N₂)> 250 °C
Values are representative based on data for long-chain esters and waxes. mdpi.commdpi.com

Chromatographic Separations for Purity Assessment and Compositional Characterization (e.g., SEC)

Chromatographic techniques are indispensable for assessing the purity and characterizing the composition of this compound preparations. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose. researchgate.net

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is highly effective for analyzing volatile compounds like this compound. In a GC analysis, the sample is vaporized and travels through a capillary column. This compound will have a characteristic retention time under specific conditions (e.g., column type, temperature program). researchgate.net GC-FID can be used to quantify the purity of this compound by comparing its peak area to those of any impurities. GC-MS provides definitive identification by matching the mass spectrum of the eluting peak with a library database. journalsarjnp.com The mass spectrum of this compound would show a characteristic fragmentation pattern, including a molecular ion peak and fragments corresponding to the loss of the hexyl group or parts of the stearate chain.

High-Performance Liquid Chromatography (HPLC) is also used, especially for less volatile esters or for preparative separations. Since this compound lacks a strong UV chromophore, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are often used. worktribe.com

Size Exclusion Chromatography (SEC) , a type of HPLC, separates molecules based on their size (hydrodynamic volume). While typically used for polymers, SEC can be applied to separate esters from other components of different molecular sizes in a mixture, such as separating monoesters from diesters or other oligomeric species in certain product formulations. nih.govfao.org

Table 4: Example Chromatographic Conditions for this compound Analysis

TechniqueColumn TypeMobile Phase / Carrier GasDetectorPurpose
GC-MSHP-5MS (or equivalent)HeliumMSPurity assessment, impurity identification
HPLCC18 reverse-phaseMethanol/AcetonitrileRID, ELSDQuantification, compositional analysis
SECStyrene-divinylbenzeneTetrahydrofuran (THF)RIDSeparation by molecular size
These conditions are illustrative of standard methods used for fatty acid ester analysis. journalsarjnp.comfao.org

UV-Vis Absorption Spectroscopy for Aggregation State and Solubilization Dynamics

While this compound itself does not possess significant chromophores for direct analysis by UV-Vis spectroscopy in the 200-800 nm range, the technique is a powerful indirect tool for studying its functional properties, particularly its role in solubilization and its effects on the aggregation state of other molecules. starna.com

A primary application is in characterizing the performance of this compound as an emollient and solvent in cosmetic and pharmaceutical formulations. For example, it is used to dissolve solid, crystalline UV-filtering agents in sunscreens. The effectiveness of this compound as a solubilizer can be quantified using UV-Vis spectroscopy. mdpi.com By creating saturated solutions of a UV-absorbing compound in this compound and measuring the absorbance of the resulting solution, one can determine the concentration of the dissolved active ingredient. Comparing these results to those from other emollients allows for the ranking of solubilization efficiency. researchgate.net

Another advanced application involves studying micellar systems and nano-drug carriers. In formulations where this compound or its derivatives form the hydrophobic core of micelles, UV-Vis spectroscopy can be used to probe the aggregation state of a solubilized drug. nih.gov For instance, some drug molecules, like Amphotericin B, exhibit different UV-Vis absorption spectra depending on whether they are in a monomeric (deaggregated) or aggregated state. nih.gov By incorporating the drug into this compound-containing micelles and monitoring its characteristic absorption peaks, researchers can assess the stability of the formulation and the physical state of the encapsulated drug. nih.govnih.gov Changes in the spectrum over time or upon interaction with biological media can provide insights into drug release and micelle stability. nih.gov

Table 5: UV-Vis Spectroscopy to Study Solubilization and Aggregation

ApplicationAnalyte MonitoredSpectroscopic ObservationFinding
Sunscreen FormulationSolid UV filter (e.g., BEMT)Absorbance of the UV filter in a saturated solutionQuantifies the maximum amount of UV filter solubilized by this compound. mdpi.com
Polymeric Micelle StabilityEncapsulated chromophoric drug (e.g., AmB)Shift in λmax or change in absorbance ratios (e.g., I₃₄₀/I₄₁₂)Indicates whether the drug is in a monomeric or aggregated state within the stearate core. nih.gov
BEMT: Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine; AmB: Amphotericin B

Supramolecular Architectures and Nanocarrier Systems of Stearate Esters

Polymeric Micelle Formation and Stability Mechanisms

Polymeric micelles are nanosized, core-shell structures that form spontaneously from amphiphilic block copolymers in an aqueous environment. The inner hydrophobic core serves as a depot for lipophilic drugs, while the outer hydrophilic shell stabilizes the structure in water, prevents aggregation, and shields it from biological components.

Self-Assembly Behavior of Amphiphilic Copolymers (e.g., PEG-block-poly(N-hexyl stearate (B1226849) L-aspartamide))

The self-assembly of amphiphilic block copolymers like poly(ethylene glycol)-block-poly(N-hexyl stearate L-aspartamide) (PEG-b-PHSA) is a thermodynamically driven process. utoronto.ca In aqueous solutions, these polymer chains spontaneously organize to minimize the interfacial free energy between their hydrophobic segments and the water. utoronto.ca The hydrophilic poly(ethylene glycol) (PEG) block forms the corona, or outer shell, while the hydrophobic block, in this case, poly(N-hexyl stearate L-aspartamide) containing hexyl stearate side chains, aggregates to form the micelle's core. ucl.ac.bemdpi.comglobalresearchonline.netsinopeg.comnsfc.gov.cnscilit.comunmc.edunih.gov This self-assembly results in the formation of a stable nanoscale carrier. utoronto.ca

Influence of Stearate Moieties on Core Hydrophobicity and Micellar Integrity

The incorporation of stearate moieties, which are long, saturated fatty acid chains, dramatically increases the hydrophobicity of the micellar core. nih.govnih.gov This heightened hydrophobicity, stemming from the strong hydrophobic interactions among the stearate chains, is fundamental to the micelle's integrity and its capacity to effectively encapsulate hydrophobic molecules. nih.govgoogle.com Increasing the degree of stearate esterification enhances these hydrophobic interactions, leading to micelles with greater thermodynamic and kinetic stability. utoronto.ca The resulting dense and viscous core provides a more stable environment for the loaded drug, protecting it from the aqueous surroundings. nih.gov

Kinetic and Thermodynamic Stability in Complex Biological Environments (e.g., serum proteins)

For a nanocarrier to be effective, it must remain intact in the bloodstream, which contains a high concentration of proteins that can destabilize micelles. nih.gov Micelles constructed from PEG-b-PHSA have demonstrated significant stability in the presence of serum proteins like albumin and globulins. utoronto.canih.gov The thermodynamic stability is largely due to the highly hydrophobic core formed by the stearate-rich block. utoronto.canih.gov Kinetic stability, which relates to the rate of micelle disassembly, is also enhanced; the slow exchange rate of polymer chains (unimers) from the micelle contributes to its longevity. utoronto.catandfonline.com Studies have shown that PEG-b-PHSA micelles remain stable in the presence of various serum globulins for at least two hours. utoronto.canih.gov This enhanced stability is attributed to the higher number of stearic acid side chains compared to other lipid-based copolymers, which increases core hydrophobicity and viscosity. nih.gov

Modulation of Critical Micelle Concentration (CMC) through Structural Design

The Critical Micelle Concentration (CMC) is a key parameter indicating the thermodynamic stability of micelles; it is the minimum polymer concentration at which micelle formation occurs. utoronto.catandfonline.com A low CMC is crucial for drug delivery, as it ensures the micelle remains stable upon significant dilution in the bloodstream. mdpi.comtandfonline.com The CMC can be effectively lowered by increasing the hydrophobicity of the core-forming block. utoronto.caijnrd.org For instance, increasing the length of the hydrophobic acyl chain or the degree of stearate substitution in copolymers like PEG-b-PHSA leads to a lower CMC. utoronto.ca This is because greater hydrophobicity provides a stronger driving force for self-assembly, allowing stable micelles to form at lower polymer concentrations. utoronto.caijnrd.org Research has shown that PEG-b-PHSA micelles have a lower CMC (272 nM) compared to other systems like PEG-DSPE micelles (603 nM), indicating greater thermodynamic stability. nih.gov

Copolymer MicelleCritical Micelle Concentration (CMC)Reference
PEG-b-PHSA272 nM nih.gov
PEG-DSPE603 nM nih.gov

Encapsulation and Solubilization of Hydrophobic Molecules

A primary application of these polymeric micelles is to serve as vehicles for hydrophobic drugs, enhancing their solubility in aqueous environments and thereby improving their potential for effective delivery.

Methodologies for Active Pharmaceutical Ingredient (API) Incorporation (e.g., solvent evaporation)

The solvent evaporation method is a common and effective technique for loading hydrophobic APIs into the core of polymeric micelles. globalresearchonline.netscilit.comnih.govnih.gov This process involves dissolving both the amphiphilic block copolymer (like PEO-b-PHSA) and the hydrophobic drug in a suitable volatile organic solvent. globalresearchonline.netmdpi.com This organic solution is then introduced into an aqueous phase, and the organic solvent is subsequently removed by evaporation, often under reduced pressure. nih.govmdpi.com This removal of the organic solvent triggers the self-assembly of the copolymer chains into micelles, effectively entrapping the drug molecules within the newly formed hydrophobic cores. globalresearchonline.netijnrd.org This method has been shown to be effective for encapsulating drugs like Amphotericin B into PEO-b-PHSA micelles, resulting in small, spherical, and drug-rich nanoparticles. nih.gov

Impact on API Aggregation State within Micellar Systems

The hydrophobic core of micelles formed from this compound derivatives plays a crucial role in modulating the aggregation state of encapsulated Active Pharmaceutical Ingredients (APIs). This is particularly important for drugs like Amphotericin B (AmB), an antifungal agent known for its poor water solubility and tendency to form toxic aggregates. researchgate.netnih.gov When incorporated into the hydrophobic core of PEG-b-PHSA micelles, the aggregation state of AmB can be controlled, leading to a reduction in its toxicity. researchgate.net

The aggregation state of AmB is often assessed using UV-visible spectroscopy, by measuring the ratio of absorbance peaks at 340 nm and 412 nm (I/I). A higher ratio indicates a more aggregated state, which is associated with increased toxicity. Research has shown that incorporating AmB into PEG-b-PHSA micelles results in a lower I/I ratio compared to its state in other formulations, indicating that the drug exists in a less aggregated, or even monomeric, state within the micellar core. researchgate.net This deaggregation is critical for reducing the drug's nephrotoxicity, which is a dose-limiting factor in its clinical use. researchgate.net The level of stearic acid substitution on the polymer backbone is a major factor influencing these micellar properties. researchgate.net

FormulationAPIKey Findings on AggregationReference
PEG-b-PHSA MicellesAmphotericin B (AmB)AmB exists in a less aggregated, monomeric state within the micelle core, indicated by a lower UV-visible peak ratio (I/I). This reduces the drug's nephrotoxicity. researchgate.net

Facilitation of Transmembrane Permeation and Intracellular Delivery

This compound and related stearate esters contribute to the efficacy of drug delivery systems by enhancing the permeation of APIs across biological membranes and facilitating their entry into cells. atamankimya.com The lipophilic nature of this compound allows it to interact with the lipid bilayers of cell membranes, potentially disrupting their structure temporarily to allow for the passage of drug molecules. This characteristic is valuable for topical and transdermal drug delivery systems, as well as for improving the intracellular uptake of drugs administered systemically. atamankimya.com

Derivatives like hexyldecyl stearate have been specifically noted for their ability to increase transmembrane permeation and have been used as vehicles for delivering drugs or other stimulants into cells. atamankimya.com The emulsification properties of these esters are also beneficial in studies of drug transport across biological membranes. atamankimya.com By incorporating this compound into nanocarrier formulations, it is possible to design systems that not only solubilize the drug but also actively assist in its transport to the intracellular site of action. google.com The linker technologies in some advanced drug conjugates are designed to be stable in circulation but labile within the intracellular environment, ensuring the API is released once inside the target cell. google.com

Development of Lipid-Based Formulations for Insoluble Actives

This compound is a key excipient in the development of lipid-based formulations designed to improve the oral bioavailability of poorly water-soluble APIs. atamankimya.comgattefosse.com These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs), utilize lipids to dissolve the drug and maintain it in a solubilized state within the gastrointestinal tract. gattefosse.comascendiacdmo.com

This compound can function as the oil or lipid phase in these systems. atamankimya.com In SEDDS and SMEDDS, a mixture of an oil (like this compound), a surfactant, and a co-solvent spontaneously forms a fine emulsion or microemulsion upon gentle agitation in the aqueous environment of the gut. gattefosse.com This process disperses the drug into small droplets, increasing the surface area available for absorption. ascendiacdmo.com The use of lipid-based systems can enhance oral bioavailability by increasing drug dissolution and solubility, and in some cases, by facilitating lymphatic absorption, which bypasses the first-pass metabolism in the liver. ascendiacdmo.com The selection of excipients like this compound is a critical step, based on the drug's solubility in various lipids and the ability of the formulation to maintain the drug in a solubilized state during digestion. gattefosse.com

Formulation TypeRole of this compoundMechanism of ActionReference
SEDDS/SMEDDSOil/Lipid ComponentPre-dissolves the insoluble API and forms a fine emulsion/microemulsion in the GI tract, increasing surface area and absorption. gattefosse.comascendiacdmo.com
Lipid-Based FormulationsSolubilizer/VehicleUsed for the production of semi-solid and liquid formulations of water-insoluble actives and other hydrophobic compounds. atamankimya.com

Advanced Applications in Polymer Science and Industrial Engineering

Polymer Additives and Processing Aids

In the realm of polymer processing, hexyl stearate (B1226849) is a valuable additive that improves the physical and mechanical properties of various polymer systems.

Role as Internal Lubricants and Plasticizers in Polymer Systems (e.g., PVC)

Hexyl stearate and similar fatty acid esters are employed as internal lubricants and plasticizers in the formulation of various plastics, including polyvinyl chloride (PVC). pishrochem.comsongwon.com As an internal lubricant, it reduces the friction between polymer chains, which facilitates smoother processing. In its role as a plasticizer, this compound increases the flexibility and durability of the final product. songwon.com For instance, stearic acid, a precursor to this compound, is recognized for its ability to enhance the plasticity of materials, making them less brittle. pishrochem.com This property is particularly crucial in the manufacturing of food-grade transparent sheets, films, and profiles from PVC, where both flexibility and non-toxicity are required. atamanchemicals.com

Effects on Polymer Melt Rheology and Viscosity Reduction

The incorporation of additives like this compound can significantly influence the rheological properties of a polymer melt. The addition of such lubricants can lower the viscosity of the polymer melt, which is a critical factor in processing techniques like extrusion and injection molding. acs.orgtainstruments.com This reduction in viscosity allows for processing at lower temperatures and pressures, leading to energy savings and reduced thermal stress on the polymer. dynisco.com The shear-thinning effect, where viscosity decreases with an increasing shear rate, can be more pronounced in the presence of such additives, further aiding in processability. researchgate.net Research on similar systems, such as linear low-density polyethylene (B3416737) (LLDPE) with stearate-modified layered double hydroxides, has shown a reduction in melt viscosity, facilitating easier processing. up.ac.za

Enhancement of Filler Dispersion and Reduction of Particle Agglomeration in Composite Materials

In composite materials, where inorganic fillers are added to a polymer matrix to enhance properties, achieving a uniform dispersion of the filler is crucial for optimal performance. This compound can act as a dispersing agent or a surface modifier for the filler particles. mdpi.com By coating the filler particles, it reduces their surface energy and prevents them from agglomerating. mdpi.com This improved dispersion leads to better interfacial adhesion between the filler and the polymer matrix, resulting in enhanced mechanical properties of the composite material. mdpi.commdpi.com For example, studies have shown that treating fillers like bentonite (B74815) and silica (B1680970) with stearic acid improves their dispersion in a polyethylene (PE) matrix, leading to more uniform material properties. mdpi.com This principle is also applied to enhance the distribution of mineral fillers in thermoplastics, resulting in a more homogeneous final product. google.com

Surfactant and Emulsifier Functionality

Beyond its role in solid polymer systems, this compound exhibits surface-active properties that are valuable in various industrial formulations.

Surface Activity and Interfacial Tension Reduction

Surfactants, by their amphipathic nature, position themselves at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension. wiley-vch.deugr.es This reduction in interfacial tension is a fundamental property that enables processes like emulsification and wetting. ekb.egd-nb.info The effectiveness of a surfactant in lowering surface tension is related to its molecular structure. wiley-vch.de Fatty acid esters, like this compound, can effectively reduce the surface tension of aqueous solutions. For instance, some sugar esters have been shown to lower surface tension to values between 38 and 44 mN/m. ekb.eg The ability to significantly reduce interfacial tension is critical in applications such as enhanced oil recovery, where ultra-low interfacial tensions are desired. researchgate.net

Emulsion Stabilization Mechanisms in Diverse Formulations

Emulsions are dispersions of one liquid in another immiscible liquid, and their stability is a key concern in many products, from cosmetics to industrial fluids. rsc.org this compound can function as an emulsifier, contributing to the stabilization of emulsions. Emulsifiers work by forming a protective film around the dispersed droplets, which prevents them from coalescing. d-nb.infofiveable.me The stability of an emulsion can be enhanced through several mechanisms, including the formation of a steric barrier by the adsorbed emulsifier molecules and the modification of the continuous phase's rheology. fiveable.melubrizol.com In some systems, a gel-like network can be formed by the emulsifier in the continuous phase, which entraps the droplets and prevents them from moving and merging. dsm.com The choice of emulsifier and its concentration are critical for controlling the droplet size and the long-term stability of the emulsion. lubrizol.com

Biolubricant Development and Tribological Performance

The increasing demand for environmentally friendly lubricants has driven research into biodegradable and renewable base stocks and additives. Esters derived from fatty acids, such as stearic acid, are prominent candidates for biolubricants due to their excellent lubricity, high viscosity index, and low volatility. stle.orgresearchgate.net this compound, an ester of hexanol and stearic acid, exemplifies this class of compounds, offering a balance of properties suitable for various industrial applications. The chemical modification of vegetable oil-derived fatty acids is a key strategy to overcome limitations like poor oxidative and hydrolytic stability. mdpi.comresearchgate.net

Design and Synthesis of Stearic Acid-Based Biolubricant Additives

The synthesis of stearic acid-based esters like this compound is primarily achieved through esterification, a reaction that joins the stearic acid with an alcohol, in this case, hexanol or its isomers like 2-ethylhexanol. atamankimya.comiastate.edu This process can be catalyzed by acids, bases, or enzymes (lipases), with enzymatic and green chemistry approaches gaining favor for their sustainability. ijcce.ac.ird-nb.info

One method involves the biocatalyzed esterification of stearic acid and 2-ethylhexanol using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), often enhanced by ultrasound treatment. atamankimya.com This technique can achieve high conversion rates in significantly shorter reaction times compared to conventional mechanical stirring. For instance, a 95.87% conversion to 2-ethylthis compound was obtained in 3 hours under optimized, solvent-free conditions. atamankimya.com The reaction involves the bonding of the carboxyl group of stearic acid to the hydroxyl group of the alcohol, forming the ester and a water molecule as a byproduct. iastate.edu

The general synthesis process includes:

Reactant Preparation : Stearic acid is typically sourced from the hydrolysis of animal or vegetable fats and oils, while the alcohol (e.g., 2-ethylhexanol or hexyldecanol) is often derived from petrochemical sources. iastate.eduresearchgate.net

Esterification : The fatty acid and alcohol are mixed, often with a catalyst, and heated to drive the reaction forward. Continuous removal of the water byproduct can increase the yield to over 99%. researchgate.net

Purification : After the reaction, the mixture is purified to isolate the final ester product. This may involve steps like distillation, filtration, or solvent extraction. iastate.edumdpi.com

Quality Control : The final this compound product is tested to confirm its purity and physicochemical properties. iastate.edu

The choice of the alcohol component is critical as it influences the final properties of the ester. Branched-chain alcohols like 2-ethylhexanol are often used to improve the low-temperature characteristics (pour point) of the resulting lubricant. ijcce.ac.ir

Table 1: Optimized Conditions for Ultrasound-Assisted Enzymatic Synthesis of 2-Ethylthis compound

ParameterOptimized Value
Molar Ratio (2-ethylhexanol:stearic acid) 2:1
Enzyme Amount (Fermase CALB 10000) 2% (w/w)
Ultrasound Power 80 W
Duty Cycle 50%
Temperature 50°C
Reaction Time 3 hours
Maximum Conversion 95.87%
Data sourced from a study on the biocatalyzed esterification of 2-ethylhexanol and stearic acid. atamankimya.com

Evaluation of Anti-Wear and Extreme Pressure Properties

The primary function of a lubricant is to minimize friction and wear between moving surfaces. Stearic acid derivatives, including this compound, function as effective boundary lubrication additives. Their performance is evaluated using standardized tribological tests, such as the four-ball test (ASTM D4172), which measures the anti-wear (AW) properties by analyzing the wear scar diameter (WSD) on steel balls after a period of rotation under a specific load. mdpi.comijettjournal.org Extreme pressure (EP) properties are assessed by determining the load at which the lubricating film breaks down, leading to welding of the surfaces. nih.gov

The effectiveness of these ester additives is linked to their molecular structure. The polar ester group adsorbs onto the metal surfaces, forming a protective, low-shear-strength film that prevents direct metal-to-metal contact. acs.orgtaylorfrancis.com The long, non-polar fatty acid chain provides a thick, durable lubricating layer. Research on various stearic acid-based additives demonstrates their ability to significantly improve the lubricity of base oils. For example, adding stearic acid-derived Schiff bases to a base oil can substantially reduce the wear scar diameter. mdpi.com

In comparative studies, lubricants formulated with specific ester isomers, such as stearyl glycerate, have shown superior performance in reducing both friction and wear compared to other isomers like glycerol (B35011) monostearate. acs.orgtaylorfrancis.com This is attributed to the formation of a more robust and rapidly-forming tribofilm on the steel surface. acs.org While direct data for this compound is limited in the provided context, the performance of similar long-chain fatty acid esters suggests it would provide significant anti-wear and friction-reducing benefits. Studies on biolubricants derived from castor oil fatty acids and isoamyl alcohol showed a 40.4% reduction in WSD compared to a mineral oil sample, highlighting the potential of fatty acid esters in wear protection. ijettjournal.org

Table 2: Tribological Performance of a Biolubricant Sample (BL2) vs. Mineral Oil Sample (MOS)

PropertyMineral Oil Sample (MOS)Biolubricant Sample (BL2)% Improvement
Friction Coefficient ~0.098~0.05643.1%
Wear Scar Diameter (WSD) ~470 µm~280 µm40.4%
Data from a four-ball tribometer evaluation of a biolubricant synthesized from castor oil fatty acids and isoamyl alcohol. ijettjournal.org

Investigation of Thermo-Oxidative Stability in Lubricant Formulations

A critical limitation of many vegetable oil-based lubricants is their poor thermo-oxidative stability, which is their resistance to degradation at high temperatures in the presence of oxygen. stle.orgmdpi.com Oxidation leads to an increase in viscosity, the formation of sludge and deposits, and a decrease in lubricant performance. nih.gov The molecular structure of the fatty acid ester plays a crucial role in its stability. Saturated fatty acids, like stearic acid, are inherently more stable than unsaturated ones (e.g., oleic acid) because they lack double bonds, which are susceptible to oxidative attack. stle.orgresearchgate.net

The stability of lubricant formulations containing this compound is evaluated using methods such as the rotating pressure vessel oxidation test (RPVOT, ASTM D2272) or the Rancimat method, which measures the oxidation stability time (OST). mdpi.comijettjournal.org Thermogravimetric analysis (TGA) is also used to determine the decomposition temperature of the lubricant in both inert and oxidative atmospheres. ijettjournal.org

Chemical modifications, such as converting fatty acids into esters like this compound, are designed to enhance this stability. ijcce.ac.ir Research on biolubricants synthesized from castor oil and isoamyl alcohol demonstrated that chemical modifications could yield a final product with a high OST of 14.3 hours at 110°C and a decomposition temperature of 338.47°C in an oxidative atmosphere. ijettjournal.org The use of saturated acids and polyol alcohols without β-hydrogens in their structure can further optimize thermo-oxidative stability, sometimes achieving performance superior to mineral oil-based formulations. turkchem.com.tr Therefore, a lubricant based on this compound is expected to exhibit good thermo-oxidative stability due to its saturated stearic acid backbone.

Table 3: Thermal Stability Data for a Modified Biolubricant (BL2)

ParameterValue
Oxidation Stability Time (OST) at 110°C 14.3 hours
Decomposition Temperature (50% mass loss, N₂ atmosphere) 339.04 °C
Decomposition Temperature (50% mass loss, oxidative atmosphere) 338.47 °C
Data sourced from the evaluation of a biolubricant derived from castor oil fatty acids. ijettjournal.org

Environmental Behavior and Biotransformation of Stearate Esters

Hydrolytic Degradation Pathways and Metabolite Formation

The primary pathway for the degradation of stearate (B1226849) esters in biological systems is enzymatic hydrolysis. This process cleaves the ester bond, yielding the corresponding alcohol and fatty acid. In the case of hexyl stearate, hydrolysis results in the formation of 1-hexanol (B41254) and stearic acid.

This reaction is catalyzed by lipase (B570770) enzymes present in various organisms. Following oral ingestion in mammals, for instance, esters of fatty acids with short-chain alcohols (C2-C8) are broken down in the gastrointestinal fluids. The resulting alcohol and fatty acid are then absorbed. While the alcohol is readily dissolved into the gastrointestinal fluids, the highly lipophilic fatty acid is absorbed through micellar solubilization europa.eu.

In the environment, similar enzymatic hydrolysis occurs, driven by extracellular enzymes produced by microorganisms. Once formed, the metabolites undergo further degradation. Stearic acid, a common fatty acid, is typically metabolized through the β-oxidation pathway, where two-carbon units are sequentially removed to form acetyl-CoA europa.eucir-safety.org. This molecule then enters the citric acid cycle for energy production. Alternative oxidation pathways, such as omega- and alpha-oxidation, can also occur, particularly in the liver and brain of vertebrates europa.eu. 1-hexanol, the other primary metabolite, is oxidized to hexanoic acid, which can also be further metabolized.

Abiotic hydrolysis, the breakdown of the compound in the presence of water without enzymatic assistance, can also occur, particularly under acidic or alkaline conditions rierdenchemical.com. However, enzymatic hydrolysis is generally considered the more significant degradation pathway in biologically active environments. In some contexts, such as in the production of certain beverages, hydrolysis of long-chain fatty acid esters can occur over time during storage mdpi.com.

The general hydrolytic degradation pathway for this compound is as follows: this compound + H₂O → 1-Hexanol + Stearic Acid

Table 1: Primary Metabolites of this compound Hydrolysis

Precursor Degradation Pathway Primary Metabolites
This compound Enzymatic Hydrolysis 1-Hexanol

Biodegradability Assessments in Aquatic Environments

Stearate esters, including this compound, are generally considered to be readily biodegradable in aquatic environments. This assessment is based on experimental data for structurally similar compounds. For instance, studies on various fatty acid esters have demonstrated their susceptibility to microbial degradation.

Biodegradability is typically assessed using standardized tests that measure the percentage of the compound that is mineralized to carbon dioxide over a specific period, often 28 days. For example, methyl stearate has been shown to biodegrade by 87% in 28 days, while methyl palmitate biodegrades by 75% in the same timeframe rierdenchemical.com. These findings for structurally related compounds suggest that this compound would also be readily biodegradable.

The biodegradability of these esters is attributed to the initial enzymatic hydrolysis step, which breaks the ester down into more easily metabolized components: the alcohol and the fatty acid europa.eu. Microorganisms in aquatic systems possess the necessary enzymes to carry out this initial cleavage and subsequent degradation of the resulting metabolites.

Table 2: Biodegradability of Structurally Similar Stearate Esters

Compound Test Duration Biodegradation Percentage Reference
Methyl Stearate 28 days 87% rierdenchemical.com

Environmental Transport and Fate Mechanisms in Diverse Matrices

The environmental transport and fate of this compound are largely dictated by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow). These characteristics indicate that this compound is hydrophobic and will preferentially partition to organic matter in soil and sediment rather than remaining in the water column.

Due to its low vapor pressure, this compound has a low tendency to volatilize into the atmosphere. However, if it does enter the atmosphere, it is expected to exist in both vapor and particulate phases. The vapor-phase component would be susceptible to degradation by photochemically-produced hydroxyl radicals. For analogous compounds like butyl stearate and methyl stearate, the atmospheric half-life due to this reaction is estimated to be around 15 to 18 hours nih.govnih.gov. The particulate-phase component may be removed from the air by wet and dry deposition nih.gov.

In aquatic systems, this compound is not expected to be mobile due to its insolubility in water. It will tend to adsorb to suspended solids and sediment. In soil, its mobility is also expected to be very low.

The primary mechanism for the removal of this compound from the environment is biodegradation. As discussed, it is readily broken down by microorganisms in soil and water. This rapid biodegradation, combined with its tendency to partition to soil and sediment, suggests that it is unlikely to bioaccumulate to a significant extent in the food chain, despite its lipophilic nature. The initial hydrolysis to stearic acid and 1-hexanol facilitates this, as these metabolites are readily integrated into common metabolic pathways europa.eu.

Table 3: Summary of Environmental Fate Mechanisms for this compound

Environmental Matrix Dominant Transport and Fate Mechanisms
Atmosphere - Limited volatilization due to low vapor pressure. - Degradation by hydroxyl radicals if in vapor phase. - Removal by deposition if in particulate phase.
Water - Low mobility due to insolubility. - Partitioning to suspended solids and sediment. - Rapid biodegradation.

Future Research Trajectories and Innovation Paradigms

Novel Formulation Technologies for Targeted Delivery and Enhanced Performance

The evolution of formulation science is paving the way for innovative delivery systems that can enhance the performance and targeting of cosmetic and pharmaceutical actives, with potential applications for compounds like hexyl stearate (B1226849). nih.gov These advanced technologies focus on overcoming the limitations of conventional formulations, such as poor stability, low bioavailability, and uncontrolled release of active ingredients. mdpi.comnih.gov For lipophilic substances like hexyl stearate, which are primarily used as emollients and skin conditioning agents, nanotechnology-based platforms offer a transformative approach to improving their efficacy and expanding their functional roles. nih.govresearchgate.net

Nano-delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric micelles are at the forefront of this research. mdpi.comnih.gov Nanoemulsions, which are dispersions of nanoscale droplets, offer a large surface area that can improve the solubility and skin penetration of encapsulated ingredients. mdpi.comnih.gov This could allow for more efficient delivery of this compound to deeper skin layers, potentially enhancing its moisturizing and barrier-reinforcing properties. nih.gov

Solid lipid nanoparticles (SLNs) are another promising vehicle. Composed of a solid lipid core, they can protect entrapped active ingredients from degradation while enabling controlled and sustained release. nih.govnih.gov Encapsulating an active within an SLN matrix that includes this compound could leverage its properties to modulate the release profile and improve skin compatibility. nih.gov Similarly, polymeric micelles, which are self-assembling nanostructures formed by amphiphilic polymers, can carry hydrophobic compounds like this compound in their core. nih.govresearchgate.net This approach is particularly relevant for targeted delivery, as the surface of the micelles can be functionalized to direct them to specific cells or skin strata. jetir.org

Interactive Data Table: Comparison of Nano-delivery Systems

Delivery SystemPrimary ComponentsTypical Size RangeKey Advantages for Lipophilic Compounds
NanoemulsionsOil, Water, Surfactant/Co-surfactant20-200 nmHigh surface area, enhances solubility and skin penetration, can be formulated into various cosmetic forms (sprays, creams). nih.gov
Solid Lipid Nanoparticles (SLNs)Solid Lipid (e.g., triglycerides, waxes), Surfactant50-1000 nmControlled and sustained release, protects active ingredients from degradation, good biocompatibility. nih.govnih.gov
Polymeric MicellesAmphiphilic Block Copolymers10-100 nmHigh stability, ability to solubilize poorly soluble drugs, potential for surface modification for targeted delivery. nih.gov
LiposomesPhospholipids, Cholesterol50-5000 nmBiocompatible, can encapsulate both hydrophilic and hydrophobic compounds, enhances penetration of actives. mdpi.comjetir.org

Rational Design of Stearate Ester Derivatives with Tailored Physicochemical Attributes

The principle of rational design, deeply rooted in medicinal chemistry, involves making systematic structural modifications to a molecule to optimize its properties and biological activity. nih.govdrugdesign.orgresearchgate.net This approach is increasingly being applied to cosmetic and industrial chemistry to create new ingredients with precisely tailored physicochemical attributes. For stearate esters, this means designing derivatives that go beyond the performance characteristics of existing compounds like this compound. The goal is to establish clear structure-activity relationships (SAR), which correlate specific structural features with functional properties such as emollience, viscosity, melting point, and skin feel. drugdesign.orgresearchgate.net

The molecular structure of an ester is defined by its constituent alcohol and carboxylic acid. In this compound, these are hexanol and stearic acid. By systematically altering either of these components, new esters with unique properties can be synthesized. For example, modifying the length, branching, or saturation of the alcohol chain (the "alkyl" part) can significantly impact the ester's physical properties. dntb.gov.ua

Alkyl Chain Modification: Replacing the linear hexyl group with a branched alkyl chain, such as in 2-ethylthis compound, results in a different molecular geometry that can lower the freezing point and alter the texture, making it a preferred ingredient in some cosmetic formulations. nih.gov Varying the chain length from methyl to C20-40 alkyl groups produces a wide range of materials from low-viscosity liquids to waxes, used for skin conditioning or viscosity control. caymanchem.comnih.govspecialchem.com

Fatty Acid Modification: While maintaining the stearate (C18) backbone, introducing functional groups or unsaturation can also create novel properties. However, the focus often remains on modifying the alcohol moiety to fine-tune performance based on the well-understood properties of stearic acid.

The process of rational design utilizes computational tools and experimental data to predict how structural changes will affect performance. nih.gov For instance, models can predict the impact of chain length on melting point or how branching affects viscosity and spreadability on the skin. This predictive capability allows chemists to focus synthesis efforts on molecules most likely to meet specific performance targets, such as an ester with a specific melting point for a solid stick formulation or one with a particularly light, non-greasy feel for a facial serum. researchgate.net By analyzing the properties of a homologous series of stearate esters (e.g., methyl stearate, isopropyl stearate, this compound, octyl stearate), clear trends can be established that guide the development of next-generation emollient esters. colab.ws

Interactive Data Table: Influence of Molecular Structure on Ester Properties

Structural ModificationExample DerivativePredicted Effect on Physicochemical PropertyPotential Application
Alkyl Chain Length
Shorter ChainMethyl Stearate nih.govLower viscosity, lower melting pointLightweight emollients, solvents
Longer ChainC20-40 Alkyl Stearate specialchem.comHigher viscosity, higher melting point (waxy)Structuring agent, thickener in creams and balms
Alkyl Chain Branching
Branched Chain2-Ethylthis compound nih.govLower freezing point, good spreadabilityEmollient in sunscreens and lotions
Linear ChainThis compoundMore crystalline structure compared to branched isomerEmollient with a richer feel
Fatty Acid Modification
Shorter ChainHexyl LaurateLower melting point, less occlusiveLight emollient for oily skin formulations
HydroxylationHexyl 12-HydroxystearateHigher viscosity, gelling propertiesRheology modifier, thickener

Advancements in Sustainable Production Methods and Circular Economy Principles for Stearate Esters

The chemical industry is undergoing a significant transformation driven by the principles of green chemistry and the circular economy, which prioritize the use of renewable resources, waste reduction, and energy efficiency. The production of stearate esters, including this compound, is evolving in line with these paradigms, moving away from traditional energy-intensive methods towards more sustainable alternatives. researchgate.net

A key innovation in this area is the use of enzymatic catalysis for esterification. google.com Lipases, a class of enzymes, are highly effective biocatalysts for synthesizing esters from carboxylic acids and alcohols. nih.gov This biocatalytic route offers several advantages over conventional acid-catalyzed processes:

Milder Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, significantly reducing energy consumption. colab.ws

High Specificity: Lipases are highly selective, which minimizes the formation of byproducts and simplifies the purification process. nih.gov

Reduced Waste: The process avoids the use of corrosive mineral acids, eliminating the need for neutralization steps and reducing salt waste. mdpi.com

Research has demonstrated the high-yield synthesis of esters like 2-ethylthis compound using immobilized lipases, which allows the enzyme to be easily recovered and reused for multiple reaction cycles. nih.govresearchgate.net To further enhance efficiency, process intensification techniques such as ultrasound-assisted synthesis are being employed. Ultrasound can dramatically shorten reaction times compared to conventional mechanical stirring methods. nih.govjst.go.jpx-mol.net For example, the synthesis of 2-ethylthis compound has been achieved with a 95.87% conversion in just 3 hours using ultrasound, compared to 7 hours with mechanical stirring. nih.gov

The principles of a circular economy are also being integrated into ester production. This involves utilizing waste streams and renewable feedstocks as starting materials. researchgate.net Stearic acid is readily available from renewable animal and vegetable fats, and there is growing research into producing alcohols like hexanol from biomass. By using feedstocks derived from waste lipids or non-food crops, the environmental footprint of stearate esters can be substantially reduced. utwente.nl For instance, a single-step extraction and esterification process using microwave heating has been developed to produce biodiesel (fatty acid esters) from palm oil mill effluent, a difficult waste product. researchgate.net This demonstrates a viable circular approach that could be adapted for producing specialty esters like this compound. The use of heterogeneous catalysts, such as modified fly ash, also aligns with sustainability goals by converting an industrial waste product into a valuable catalyst for ester synthesis. acs.org

Q & A

Q. How can researchers determine the structural identity and purity of hexyl stearate in synthetic mixtures?

Methodological Answer:

  • Gas Chromatography (GC): Use GC coupled with mass spectrometry (GC-MS) to identify this compound based on retention indices and fragmentation patterns. Reference the NIST Chemistry WebBook for spectral matching .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the ester linkage and alkyl chain configuration. Compare chemical shifts with published data for stearate derivatives .
  • Purity Validation: Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection, ensuring <98% purity for research-grade applications. Document reproducibility across three independent trials .

Q. What experimental designs are optimal for synthesizing this compound with high yield?

Methodological Answer:

  • Catalytic Esterification: Use sulfuric acid or lipase catalysts under reflux conditions. Monitor reaction progress via acid value titration to determine endpoint (e.g., acid value <2 mg KOH/g) .
  • Factorial Design: Apply a 2k^k factorial design to optimize variables (e.g., molar ratio of hexanol to stearic acid, temperature, catalyst concentration). Use software like STATGRAPHICS for statistical analysis .
  • Reproducibility: Follow Beilstein Journal guidelines for reporting synthetic procedures, including raw material sources (e.g., Sigma-Aldrich stearic acid ≥95%) and reaction conditions (e.g., 120°C, 6 hours) .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration Curves: Prepare standard solutions in hexane or acetonitrile, ensuring linearity (R2>0.99R^2 > 0.99) across the expected concentration range (e.g., 0.1–10 mg/mL) .
  • Recovery Studies: Spike known amounts of this compound into sample matrices (e.g., lipid extracts) and calculate recovery rates (target: 90–110%).
  • Inter-laboratory Validation: Collaborate with external labs to cross-validate results, adhering to ISO/IEC 17025 standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., melting point discrepancies)?

Methodological Answer:

  • Meta-Analysis: Compile data from peer-reviewed studies (e.g., NIST, Beilstein) and assess measurement conditions (e.g., differential scanning calorimetry heating rates). Highlight outliers and propose standardized protocols .
  • Crystallinity Studies: Investigate polymorphism using X-ray diffraction (XRD) to explain melting point variations. Compare recrystallized vs. commercial samples .
  • Error Source Documentation: Report instrument calibration details (e.g., thermocouple accuracy) and sample purity in publications to enhance reproducibility .

Q. How can researchers design stability studies for this compound under extreme conditions (e.g., oxidative stress)?

Methodological Answer:

  • Accelerated Aging: Expose this compound to elevated temperatures (e.g., 40–60°C) and UV radiation. Monitor peroxide formation via iodometric titration .
  • Kinetic Modeling: Use Arrhenius equations to predict degradation rates. Validate models with real-time stability data (e.g., 12-month storage trials) .
  • Spectroscopic Tracking: Employ FTIR to detect carbonyl oxidation products (e.g., ketones or aldehydes) and quantify degradation pathways .

Q. What advanced techniques elucidate the role of this compound in multi-component systems (e.g., lipid nanoparticles)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions between this compound and phospholipids using software like GROMACS. Validate with experimental data (e.g., DSC phase transitions) .
  • Small-Angle X-ray Scattering (SAXS): Characterize nanostructure formation in lipid blends. Correlate scattering patterns with this compound concentration .
  • Surface Tension Analysis: Measure interfacial activity using a tensiometer to assess emulsification efficiency in drug delivery systems .

Q. How can researchers address conflicting toxicity data for this compound in biomedical applications?

Methodological Answer:

  • In Vitro Cytotoxicity Assays: Test this compound on human cell lines (e.g., HepG2) using MTT assays. Compare results against negative (DMSO) and positive (doxorubicin) controls .
  • Metabolomic Profiling: Use LC-MS to identify metabolic byproducts (e.g., hexanol or stearic acid) and assess bioaccumulation risks .
  • Dose-Response Modeling: Apply Hill equations to quantify EC50_{50} values and establish safe exposure thresholds .

Methodological Notes for Data Reporting

  • Tables: Include retention times (GC), NMR shifts, and kinetic parameters in supplementary materials. Label tables as "Supporting Information" with Arabic numbering .
  • Ethical Compliance: Declare conflicts of interest and funding sources. Cite primary literature over commercial databases .
  • Reproducibility: Provide raw datasets (e.g., chromatograms, spectral files) in open-access repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.